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molecular formula (NH2OH)2.H2SO4<br>H8N2O6S B152606 Hydroxylammonium sulfate CAS No. 10039-54-0

Hydroxylammonium sulfate

Cat. No. B152606
M. Wt: 164.14 g/mol
InChI Key: VGYYSIDKAKXZEE-UHFFFAOYSA-L
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Patent
US08894960B2

Procedure details

In a 50 m3 stirred tank, 32 m3/h of a suspension of 30 g/l of catalyst (0.5% Pt on graphite) in sulfuric acid (16.6% by weight) were pumped continuously. The liquid level in the stirred tank was approximately 75%. Into the liquid in the stirred tank were introduced at 39.2° C., 1100 Nm3/h of exhaust gas from a hydroxylamine plant comprising 73.9% by volume H2, 18.0% by volume NO, 3.8% by volume N2O and 4.3% by volume N2. In this case the NO was virtually completely reacted to form hydroxylammonium sulfate. 450 Nm3/h of exhaust gas comprising 84.4% by volume H2, 0.1% by volume NO, 6.8% by volume N2O and 8.7% by volume N2 left the stirred tank. The conversion rate based on NO was 99.8%.
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].N#[N+:4][O-:5].N#N.[S:8](=[O:12])(=[O:11])([OH:10])[OH:9]>>[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[OH:5][NH3+:4].[OH:2][NH3+:1] |f:4.5.6|

Inputs

Step One
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#[N+][O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
In a 50 m3 stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into the liquid in the stirred tank were introduced at 39.2° C.
CUSTOM
Type
CUSTOM
Details
In this case the NO was virtually completely reacted

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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